molecular formula C13H15N3O B8052132 3-(6-Isopropoxypyridazin-3-yl)aniline

3-(6-Isopropoxypyridazin-3-yl)aniline

Cat. No.: B8052132
M. Wt: 229.28 g/mol
InChI Key: CSIIXYFADITPAJ-UHFFFAOYSA-N
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Description

3-(6-Isopropoxypyridazin-3-yl)aniline is an aniline derivative featuring a pyridazine core substituted with an isopropoxy group at the 6-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound. Aniline derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in π-π interactions, making them valuable in drug discovery .

Properties

IUPAC Name

3-(6-propan-2-yloxypyridazin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9(2)17-13-7-6-12(15-16-13)10-4-3-5-11(14)8-10/h3-9H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIIXYFADITPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=C(C=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropoxypyridazin-3-yl)aniline typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Isopropoxypyridazin-3-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form different derivatives.

  • Reduction: The pyridazine ring can be reduced under specific conditions.

  • Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ halogenating agents or nucleophiles.

Major Products Formed:

  • Oxidation can yield nitroaniline derivatives.

  • Reduction can produce pyridazine derivatives with reduced rings.

  • Substitution can result in various functionalized pyridazine compounds.

Scientific Research Applications

3-(6-Isopropoxypyridazin-3-yl)aniline has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a building block for bioactive molecules.

  • Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(6-Isopropoxypyridazin-3-yl)aniline exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Pyridazine vs. Pyrimidine Derivatives
  • Example Compound: 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (EP 4 374 877 A2) Core Structure: Pyrimidine (two nitrogen atoms at 1,3-positions) vs. pyridazine (nitrogens at 1,2-positions). Substituents: Chlorine atoms at pyrimidine and aniline positions. Analytical Data: LCMS m/z 245 [M+H]⁺; HPLC retention time: 0.75 minutes (condition SQD-FA05) . Chlorine substituents increase polarity compared to the isopropoxy group, as reflected in the shorter HPLC retention time.
Pyridazine vs. Isoxazole Derivatives
  • Example Compound: 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline Core Structure: Isoxazole (five-membered ring with O and N at 1,2-positions) vs. pyridazine. Substituents: Phenylisoxazole and pyridylmethyl groups. Comparison: The isoxazole’s smaller ring size and oxygen atom may enhance metabolic stability but reduce aromatic stacking compared to pyridazine.

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • Chloro Substituents (e.g., EP 4 374 877 A2): Increase electrophilicity, facilitating nucleophilic substitution but reducing solubility.
  • Its bulkiness may hinder interactions in sterically sensitive targets.
Aniline Modifications
  • N-Alkylation : In 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline, alkylation introduces a basic pyridylmethyl group, altering pharmacokinetics (e.g., logP, plasma protein binding) compared to unsubstituted aniline in the target compound.

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